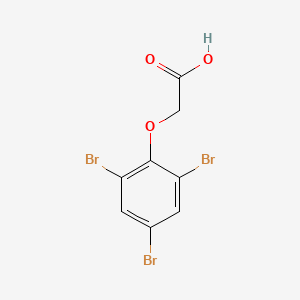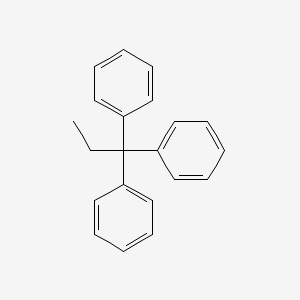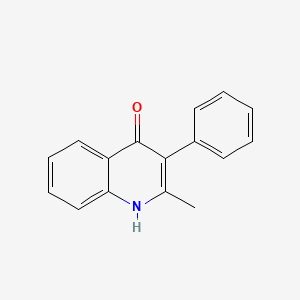
(2,4,6-Tribromophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of three bromine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety . It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry and industry.
準備方法
The synthesis of acetic acid, 2-(2,4,6-tribromophenoxy)-, typically involves the bromination of phenoxyacetic acid. The reaction is carried out by treating phenoxyacetic acid with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield .
Industrial production methods for this compound may involve large-scale bromination processes, where phenoxyacetic acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then purified through various techniques, such as recrystallization or chromatography, to obtain the final product .
化学反応の分析
Acetic acid, 2-(2,4,6-tribromophenoxy)-, undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of phenoxyacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetic acids .
科学的研究の応用
作用機序
The mechanism of action of acetic acid, 2-(2,4,6-tribromophenoxy)-, involves its interaction with various molecular targets. The bromine atoms in the compound can form strong interactions with biological molecules, leading to changes in their structure and function. For example, the compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking their catalytic activity .
The molecular pathways involved in its action include oxidative stress pathways, where the compound induces the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis . Additionally, it may interfere with signal transduction pathways by modifying the activity of key signaling proteins .
類似化合物との比較
Acetic acid, 2-(2,4,6-tribromophenoxy)-, can be compared with other similar compounds, such as:
Phenoxyacetic Acid: Unlike acetic acid, 2-(2,4,6-tribromophenoxy)-, phenoxyacetic acid does not contain bromine atoms.
2,4,6-Tribromophenol: This compound is similar in structure but lacks the acetic acid moiety.
Brominated Flame Retardants: Compounds such as tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs) are widely used as flame retardants.
The uniqueness of acetic acid, 2-(2,4,6-tribromophenoxy)-, lies in its combination of a brominated phenoxy group with an acetic acid moiety, which imparts distinct chemical and biological properties .
特性
CAS番号 |
84998-84-5 |
|---|---|
分子式 |
C8H5Br3O3 |
分子量 |
388.83 g/mol |
IUPAC名 |
2-(2,4,6-tribromophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Br3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
InChIキー |
NZVKXRXUNGXULQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCC(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)




![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)




![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)

